4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid
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Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN). The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature .
- Heating the mixture in THF at 40°C .
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
- Heating the mixture in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents and reaction conditions may be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group protects the amine from reacting.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Deprotection: The major product is the free amine, along with carbon dioxide and tert-butyl cation by-products.
Substitution: The major products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The Boc group is commonly used to protect amine groups during the synthesis of peptides.
Drug Development: Boc-protected compounds are used in the development of pharmaceuticals, where the Boc group can be removed under controlled conditions to reveal the active amine.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various substrates.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another common protecting group for amines, which is stable under acidic and basic conditions but can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Group: A protecting group that can be removed using an amine base, often used in peptide synthesis.
Uniqueness
The tert-butoxycarbonyl (Boc) group is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of amine groups are required .
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h1,5-6H2,2-4H3,(H,11,14)(H,12,13) |
InChI Key |
QCMUHVVFSIRDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=C)C(=O)O |
Origin of Product |
United States |
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